methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate
CAS No.:
Cat. No.: VC16556953
Molecular Formula: C12H12ClF3N2O4S
Molecular Weight: 372.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClF3N2O4S |
|---|---|
| Molecular Weight | 372.75 g/mol |
| IUPAC Name | methyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-3-(dimethylamino)prop-2-enoate |
| Standard InChI | InChI=1S/C12H12ClF3N2O4S/c1-18(2)6-9(11(19)22-3)23(20,21)10-8(13)4-7(5-17-10)12(14,15)16/h4-6H,1-3H3/b9-6+ |
| Standard InChI Key | WXJOKWZQGOOWIJ-RMKNXTFCSA-N |
| Isomeric SMILES | CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
| Canonical SMILES | CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Introduction
1. Overview of the Compound
Chemical Name:
Methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate
Key Features of the Structure:
-
Pyridine Ring: Contains a 3-chloro and 5-trifluoromethyl substitution, which are common in bioactive molecules, particularly in agrochemicals and pharmaceuticals.
-
Sulfonyl Group (-SO2): Attached to the pyridine ring, providing polarity and potential reactivity.
-
Dimethylamino Group (-N(CH3)2): Known for its electron-donating properties, often enhancing biological activity.
-
Enoate Group (-C=C-C(O)-OCH3): A conjugated system that may contribute to reactivity and interaction with biological targets.
2. Potential Applications
This compound likely serves as an intermediate or active ingredient in specialized fields such as:
-
Agrochemicals:
-
The trifluoromethyl-pyridine moiety is frequently found in herbicides and pesticides due to its stability and bioactivity.
-
Sulfonyl-containing compounds are known for their selective herbicidal properties.
-
-
Pharmaceuticals:
-
The combination of electron-withdrawing (trifluoromethyl) and electron-donating (dimethylamino) groups could make it a candidate for drug discovery, particularly as an enzyme inhibitor or receptor modulator.
-
-
Materials Science:
-
Fluorinated pyridines are sometimes used in the development of advanced materials due to their chemical resistance and thermal stability.
-
4. Synthesis Pathways
While specific synthesis details are not provided in the search results, general methods for similar compounds include:
-
Stepwise Functionalization:
-
Starting with pyridine derivatives, introduce the trifluoromethyl group via halogen exchange or direct fluorination.
-
Add sulfonyl functionality using sulfonation reagents.
-
-
Esterification:
-
Form the methyl ester group by reacting carboxylic acid derivatives with methanol under acidic conditions.
-
-
Dimethylamino Substitution:
-
Introduce the dimethylamino group through amination reactions using dimethylamine.
-
5. Analytical Characterization
To confirm the identity and purity of this compound, the following techniques are typically employed:
-
NMR Spectroscopy (¹H and ¹³C):
-
To identify proton environments and carbon framework.
-
-
Mass Spectrometry (MS):
-
For molecular weight confirmation and fragmentation pattern analysis.
-
-
Infrared Spectroscopy (IR):
-
To detect functional groups like sulfonyl (-SO2), ester (-COO), and amino (-NH).
-
-
X-Ray Crystallography:
-
If crystalline, this technique provides detailed structural information.
-
6. Environmental and Safety Considerations
Compounds containing trifluoromethyl groups are known for their persistence in the environment due to high chemical stability. Proper handling protocols should be followed:
-
Toxicity Assessment:
-
Evaluate potential toxicological effects on humans and non-target organisms.
-
-
Environmental Impact:
-
Study degradation pathways to assess long-term environmental persistence.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume